molecular formula C17H20N2O4S B2545309 N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1797715-66-2

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2545309
CAS No.: 1797715-66-2
M. Wt: 348.42
InChI Key: OYLJSEYEBJZCOS-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl and thiophenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the methoxyphenyl intermediate.

    Synthesis of the Thiophenyl Intermediate: Thiophen-2-ylmethanol is reacted with oxalyl chloride to form the thiophenyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenyl and thiophenyl intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The methoxy and thiophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiophenol (C6H5SH) can be employed.

Major Products

    Oxidation: Methoxyphenyl aldehyde or carboxylic acid.

    Reduction: Corresponding amines.

    Substitution: Substituted methoxyphenyl or thiophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)acetamide
  • N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)urea

Uniqueness

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of methoxyphenyl and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-13-6-3-5-12(9-13)15(23-2)11-19-17(21)16(20)18-10-14-7-4-8-24-14/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLJSEYEBJZCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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